molecular formula C23H20N2O4S2 B2399413 N-(3-(benzo[d]thiazol-2-yl)phenyl)-3-((4-methoxyphenyl)sulfonyl)propanamide CAS No. 941952-21-2

N-(3-(benzo[d]thiazol-2-yl)phenyl)-3-((4-methoxyphenyl)sulfonyl)propanamide

Cat. No.: B2399413
CAS No.: 941952-21-2
M. Wt: 452.54
InChI Key: VTDIAKFFWPFUJW-UHFFFAOYSA-N
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Description

N-(3-(benzo[d]thiazol-2-yl)phenyl)-3-((4-methoxyphenyl)sulfonyl)propanamide is a complex organic compound that features a benzo[d]thiazole moiety, a phenyl group, and a sulfonyl propanamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(benzo[d]thiazol-2-yl)phenyl)-3-((4-methoxyphenyl)sulfonyl)propanamide typically involves multi-step organic reactions. One common approach is to start with the benzo[d]thiazole core, which can be synthesized through the cyclization of 2-aminobenzenethiol with a suitable aldehyde. The phenyl group is then introduced via a Friedel-Crafts acylation reaction. The sulfonyl propanamide moiety is added through a sulfonylation reaction, followed by amidation to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

N-(3-(benzo[d]thiazol-2-yl)phenyl)-3-((4-methoxyphenyl)sulfonyl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

N-(3-(benzo[d]thiazol-2-yl)phenyl)-3-((4-methoxyphenyl)sulfonyl)propanamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases involving oxidative stress or inflammation.

    Industry: Utilized in the development of advanced materials, such as polymers or coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of N-(3-(benzo[d]thiazol-2-yl)phenyl)-3-((4-methoxyphenyl)sulfonyl)propanamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in oxidative stress pathways, thereby reducing cellular damage.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-phenylthiazol-2-yl)benzamide
  • 4-methyl-N-thiazol-2-yl-benzamide
  • N-(4-biphenyl-4-yl-thiazol-2-yl)-4-methyl-benzamide

Uniqueness

N-(3-(benzo[d]thiazol-2-yl)phenyl)-3-((4-methoxyphenyl)sulfonyl)propanamide is unique due to its combination of a benzo[d]thiazole core with a sulfonyl propanamide moiety. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

N-[3-(1,3-benzothiazol-2-yl)phenyl]-3-(4-methoxyphenyl)sulfonylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N2O4S2/c1-29-18-9-11-19(12-10-18)31(27,28)14-13-22(26)24-17-6-4-5-16(15-17)23-25-20-7-2-3-8-21(20)30-23/h2-12,15H,13-14H2,1H3,(H,24,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTDIAKFFWPFUJW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)CCC(=O)NC2=CC=CC(=C2)C3=NC4=CC=CC=C4S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N2O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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